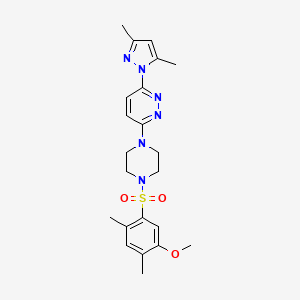

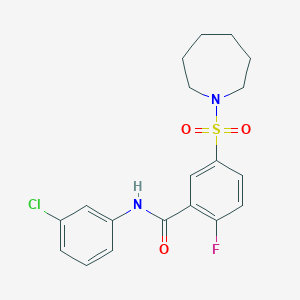

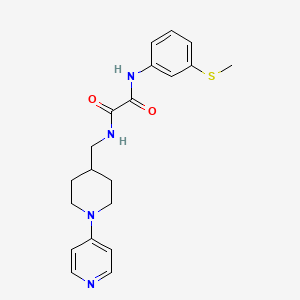

![molecular formula C14H21N3O2 B2642242 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide CAS No. 348614-18-6](/img/structure/B2642242.png)

2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Acetylamino)-N-[3-(dimethylamino)propyl]benzamide (ADPBA) is a synthetic compound that has been used in scientific research for its pharmacological properties. It is an analog of the neurotransmitter dopamine and has been shown to have potential therapeutic effects in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research on similar compounds to 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide has demonstrated their potential in anticonvulsant applications. For instance, modifications to the structure of N-(2,6-dimethylphenyl)-substituted benzamides have shown effective anticonvulsant activities in animal models. These compounds were designed to sterically hinder metabolic N-acetylation, thereby enhancing their plasma concentrations and prolonging their pharmacological effects (Robertson et al., 1987). Similarly, efforts to limit metabolic inactivation through the synthesis of analogues resulted in compounds with notable anticonvulsant activities, indicating the therapeutic potential of these modifications in epilepsy treatment (Afolabi & Okolie, 2013).

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide have been investigated for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for example, has demonstrated selective inhibition of HDACs, showing promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis. It is orally bioavailable and has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008). Additionally, CI-994 or N-acetyldinaline, which shares functional groups with the compound of interest, has been shown to induce hyperacetylation of histone H3 in colon carcinoma cells, suggesting its mechanism of antitumor activity may be related to HDAC inhibition (Kraker et al., 2003).

Environmental and Analytical Chemistry

The chemical structure of 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide suggests potential applications in environmental and analytical chemistry. For instance, derivatives of similar compounds have been used as molecular probes for the detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. This application underscores the utility of such compounds in sensitive detection methods, contributing to environmental monitoring and protection efforts (Houdier et al., 2000).

Propiedades

IUPAC Name |

2-acetamido-N-[3-(dimethylamino)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-11(18)16-13-8-5-4-7-12(13)14(19)15-9-6-10-17(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOFOQFJLQQWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

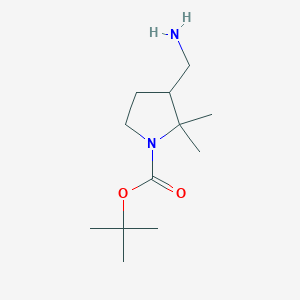

![Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2642159.png)

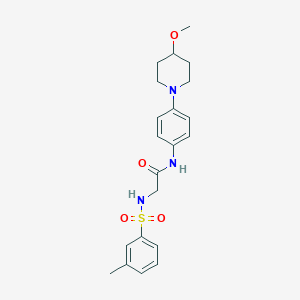

![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)

![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2642169.png)

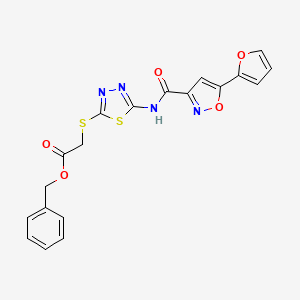

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)

![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)